molecular formula C7HClF3NO4 B2668981 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid CAS No. 111230-48-9

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid

Cat. No. B2668981
CAS RN: 111230-48-9
M. Wt: 255.53
InChI Key: AQXKNIXHFPOZFL-UHFFFAOYSA-N
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Description

3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid is a chemical compound with the CAS Number: 111230-48-9 . It is a solid substance and is considered a useful synthetic intermediate .


Synthesis Analysis

The synthesis of this compound involves the use of nitric acid in sulfuric acid . The process starts with 3-chloro-2,4,5-trifluorobenzoic acid, which is introduced into the reaction vessel in concentrated sulfuric acid . Anhydrous nitric acid is then added dropwise, and the mixture is stirred at room temperature for 24 hours . The suspension is poured onto ice, and the precipitated solid is filtered off, washed with water, and dried .


Physical And Chemical Properties Analysis

This compound is a solid substance . The compound is shipped at room temperature .

Scientific Research Applications

1. Crystal Structure Analysis

Studies have shown the importance of 3-chloro-2-nitrobenzoic acid in analyzing crystal structures. For instance, Gotoh and Ishida (2019) investigated the hydrogen-bonded co-crystals of 3-chloro-2-nitrobenzoic acid with various quinoline derivatives, revealing insights into molecular interactions and crystal structures (Gotoh & Ishida, 2019).

2. Synthesis of Heterocyclic Compounds

4-Chloro-2-fluoro-5-nitrobenzoic acid, closely related to 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid, has been identified as a multireactive building block for the synthesis of various heterocyclic compounds. Křupková et al. (2013) described its use in the preparation of substituted nitrogenous heterocycles, highlighting its significance in drug discovery (Křupková et al., 2013).

3. Solubility and Solvation Parameter Model

The Abraham solvation parameter model has been applied to analyze the solubility of compounds like 4-chloro-3-nitrobenzoic acid and 2-chloro-5-nitrobenzoic acid in organic solvents. This model, as studied by Stovall et al. (2005), provides valuable insights into the solute descriptors and solubility behavior of these compounds (Stovall et al., 2005).

4. Cytotoxic Properties and Metal Complexes

Research by Wang and Shi (2011) explored the cytotoxic properties of a silver(I) complex derived from 5-chloro-2-nitrobenzoic acid. Their findings indicate the potential of such compounds in medical applications, especially concerning their effects on carcinoma cells (Wang & Shi, 2011).

5. Synthesis of Antimicrobial Agents

The synthesis of antimicrobial agents using derivatives of 3-methyl-2-nitrobenzoic acid, closely related to this compound, has been reported by Yi-fen et al. (2010). This underscores the role of these compounds in the development of new drugs, particularly in the realm of infection control (Yi-fen et al., 2010).

6. Luminescent Properties

Viswanathan and Bettencourt-Dias (2006) studied the luminescent properties of 2-chloro-5-nitrobenzoic acid derivatives in metal complexes, revealing potential applications in materials science due to their unique emission characteristics (Viswanathan & Bettencourt-Dias, 2006).

Safety and Hazards

The safety information for 3-Chloro-2,4,5-trifluoro-6-nitrobenzoic acid indicates that it is a hazardous substance . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HClF3NO4/c8-2-3(9)1(7(13)14)6(12(15)16)5(11)4(2)10/h(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXKNIXHFPOZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)Cl)F)F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 42.1 g (200 mmol) of 3-chloro-2,4,5-trifluorobenzoic acid (E.P.O. No. 0 183 129) in 100 ml of sulfuric acid was added concentrated nitric acid (50 ml) dropwise such that the reaction temperature stayed below 40° C. The reaction mixture was heated at 60° C. for 18 hours, then poured cautiously onto 500 g of ice water. The aqueous solution was extracted with ether, and the ether extracts were washed with water, dried over magnesium sulfate, and concentrated to give 26.5 g of 3-chloro-2,4,5-trifluoro-6-nitrobenzoic acid.
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ice water
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100 mL
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